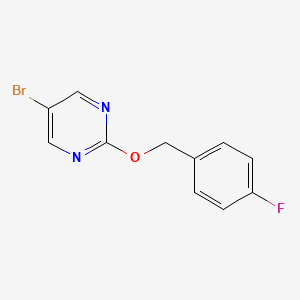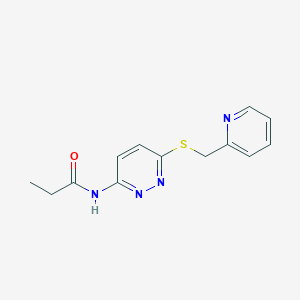
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in treating various diseases.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide involves the reaction of 2-chloro-6-((pyridin-2-ylmethyl)thio)pyridazine with propionamide in the presence of a base.
Starting Materials
2-chloro-6-((pyridin-2-ylmethyl)thio)pyridazine, propionamide, base (e.g. triethylamine)
Reaction
Step 1: Dissolve 2-chloro-6-((pyridin-2-ylmethyl)thio)pyridazine in a suitable solvent (e.g. DMF, DMSO)., Step 2: Add a base (e.g. triethylamine) to the reaction mixture to deprotonate the pyridine ring., Step 3: Add propionamide to the reaction mixture and stir at room temperature for several hours., Step 4: Purify the product by column chromatography or recrystallization to obtain N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide.
作用机制
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide works by inhibiting the enzyme N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide. N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake in the body. This, in turn, leads to better control of blood sugar levels and improved metabolic health.
生化和生理效应
Studies have shown that N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide has significant biochemical and physiological effects on the body. These include improved insulin sensitivity, increased glucose uptake, and improved metabolic health. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential in treating other diseases such as cancer and obesity.
实验室实验的优点和局限性
One of the main advantages of using N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide in lab experiments is its specificity for N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide. This allows for targeted inhibition of the enzyme without affecting other signaling pathways in the body. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide. One area of focus is the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research is the identification of other potential targets for this compound, which may have applications in treating other diseases. Additionally, further studies are needed to determine the long-term effects and safety of using this compound in humans.
科学研究应用
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide has been extensively studied for its potential in treating various diseases. One of the main applications of this compound is in the treatment of type 2 diabetes. N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide, the target enzyme of N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide, is known to regulate insulin signaling in the body. By inhibiting N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide, N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide can improve insulin sensitivity and glucose tolerance, leading to better control of blood sugar levels.
属性
IUPAC Name |
N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-2-12(18)15-11-6-7-13(17-16-11)19-9-10-5-3-4-8-14-10/h3-8H,2,9H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVYYXUKOFTJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)propionamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

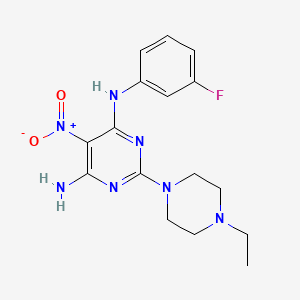
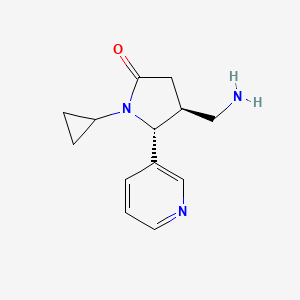
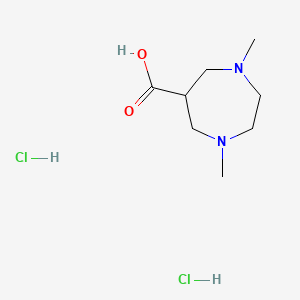
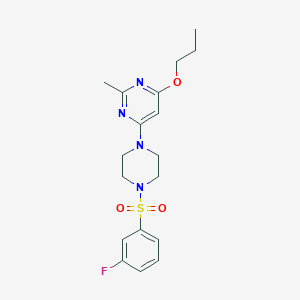
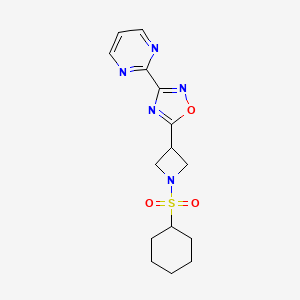
![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid](/img/structure/B2903240.png)
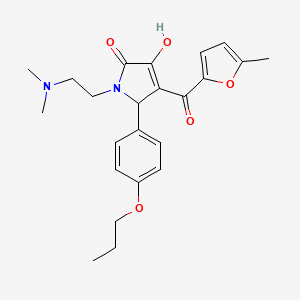
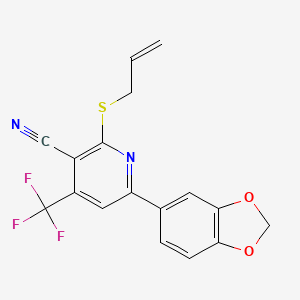
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2903244.png)
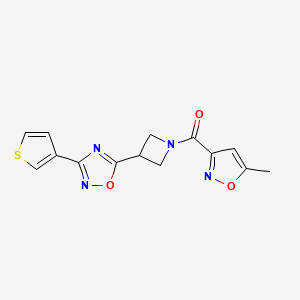
![4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2903248.png)
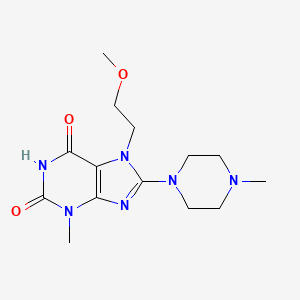
![Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2903251.png)
